
6-オキソ-1,6-ジヒドロピリダジン-3-カルボヒドラジド
概要
説明
6-Oxo-1,6-dihydropyridazine-3-carbohydrazide is a chemical compound with the molecular weight of 154.13 . It is a solid substance at room temperature . The IUPAC name for this compound is 6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide .
Molecular Structure Analysis
The molecular structure of 6-Oxo-1,6-dihydropyridazine-3-carbohydrazide contains a total of 17 bonds, which include 11 non-H bonds, 4 multiple bonds, 1 rotatable bond, 4 double bonds, 1 six-membered ring, 1 N hydrazine, and 1 hydrazone .
Physical And Chemical Properties Analysis
6-Oxo-1,6-dihydropyridazine-3-carbohydrazide is a solid substance at room temperature . It has a melting point of 236-237 degrees Celsius .
科学的研究の応用
抗炎症活性
この化合物は、抗炎症活性を示すアナログの合成に使用されてきました。 最適な化合物である J27 は、NF-κB/MAPK 経路を介してマウスおよびヒト細胞における TNF-α および IL-6 の放出を減少させ、急性肺損傷および敗血症の治療に有望であることが示されています .
新規化合物の合成
この化合物は、β-ベンゾイルプロピオン酸とカルボヒドラジドから合成された 6-オキソ-3-フェニル-5,6-ジヒドロピリダジン-1(4H)-カルボヒドラジドなどの新規化合物の合成に使用されてきました .
Safety and Hazards
作用機序
Target of Action
The primary target of 6-Oxo-1,6-dihydropyridazine-3-carbohydrazide is JNK2 . JNK2 is a protein kinase that plays a crucial role in the regulation of various cellular processes, including inflammation, apoptosis, and cell differentiation .
Mode of Action
6-Oxo-1,6-dihydropyridazine-3-carbohydrazide interacts with its target, JNK2, by binding selectively to it . This interaction results in the inhibition of JNK2, which in turn leads to a decrease in the release of pro-inflammatory cytokines such as TNF-α and IL-6 .
Biochemical Pathways
The compound affects the NF-κB/MAPK pathway . By inhibiting JNK2, the compound prevents the activation of the NF-κB/MAPK pathway, which is known to play a key role in the inflammatory response .
Pharmacokinetics
The compound has good bioavailability, with a reported value of 30.74% . This suggests that a significant proportion of the compound is able to reach the systemic circulation and exert its therapeutic effects .
Result of Action
The inhibition of JNK2 and the subsequent suppression of the NF-κB/MAPK pathway result in a decrease in the release of pro-inflammatory cytokines . This leads to a reduction in inflammation, which can be beneficial in the treatment of conditions such as acute lung injury and sepsis .
Action Environment
While specific environmental factors influencing the action of 6-Oxo-1,6-dihydropyridazine-3-carbohydrazide are not mentioned in the available literature, it is generally known that factors such as pH, temperature, and the presence of other substances can influence the stability and efficacy of a compound
生化学分析
Biochemical Properties
6-Oxo-1,6-dihydropyridazine-3-carbohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydrazine derivatives, which are known for their reactivity with carbonyl compounds. The nature of these interactions often involves the formation of hydrazone linkages, which can influence the activity of the target biomolecules .
Cellular Effects
The effects of 6-Oxo-1,6-dihydropyridazine-3-carbohydrazide on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain transcription factors, leading to changes in gene expression profiles. Additionally, it can affect metabolic pathways by interacting with key enzymes involved in cellular respiration and energy production .
Molecular Mechanism
At the molecular level, 6-Oxo-1,6-dihydropyridazine-3-carbohydrazide exerts its effects through various mechanisms. One of the primary mechanisms involves the binding to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target proteins, thereby altering their activity. Furthermore, the compound can influence gene expression by interacting with DNA or RNA, leading to changes in transcriptional and translational processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Oxo-1,6-dihydropyridazine-3-carbohydrazide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation. Long-term exposure to the compound can lead to sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 6-Oxo-1,6-dihydropyridazine-3-carbohydrazide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
6-Oxo-1,6-dihydropyridazine-3-carbohydrazide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For instance, the compound can influence the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, leading to changes in metabolic flux and metabolite levels. These interactions can have downstream effects on energy production and overall cellular metabolism .
Transport and Distribution
The transport and distribution of 6-Oxo-1,6-dihydropyridazine-3-carbohydrazide within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The localization of the compound can influence its activity and effectiveness in biochemical reactions .
Subcellular Localization
The subcellular localization of 6-Oxo-1,6-dihydropyridazine-3-carbohydrazide is an important factor that affects its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can enhance its interactions with target biomolecules and increase its efficacy in modulating cellular processes .
特性
IUPAC Name |
6-oxo-1H-pyridazine-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O2/c6-7-5(11)3-1-2-4(10)9-8-3/h1-2H,6H2,(H,7,11)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYQISBPGSZFSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NN=C1C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00365666 | |
| Record name | 6-oxo-1,6-dihydropyridazine-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00365666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
98021-39-7 | |
| Record name | 6-oxo-1,6-dihydropyridazine-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00365666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



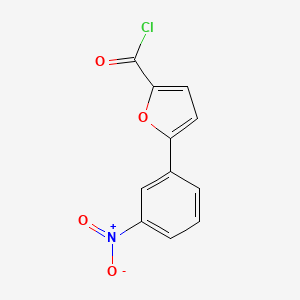
![5-Tert-butyl-2-[(4-fluorophenyl)methyl]pyrazole-3-carboxylic acid](/img/structure/B1621076.png)

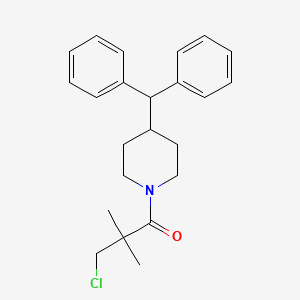

![2-[3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane](/img/structure/B1621084.png)

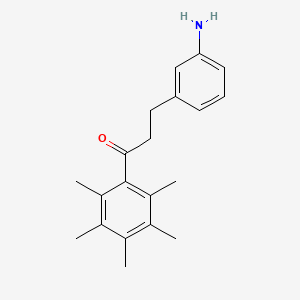
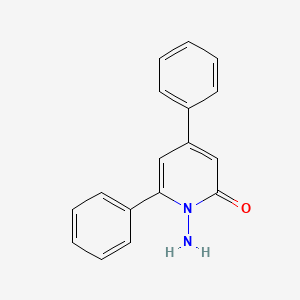


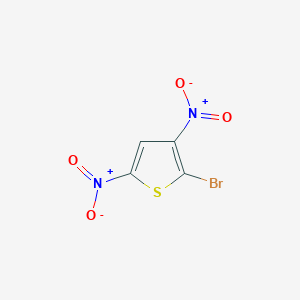

![N-[(4-chlorobenzoyl)oxy]-2-(4,5-dichloro-1H-imidazol-1-yl)acetamide](/img/structure/B1621094.png)